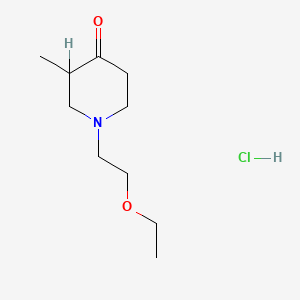
1-(2-Ethoxyethyl)-3-methylpiperidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐是一种含有哌啶环结构的化学化合物。由于其独特的化学性质,它被用于各种科学研究应用中。该化合物以其在药物化学和有机合成中的潜力而闻名。
准备方法
1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐的合成涉及多个步骤。一种常见的方法包括在碱(如氢氧化钠)的存在下,使3-甲基哌啶-4-酮与2-乙氧基乙基氯反应。该反应通常在室温下在二氯甲烷等有机溶剂中进行。然后通过重结晶纯化产物以获得盐酸盐。
工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保一致的质量和产量。
化学反应分析
1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化以形成相应的酮或羧酸。
还原: 使用氢化锂铝等还原剂进行还原反应可以将该化合物转化为其相应的醇。
取代: 亲核取代反应可以在乙氧基乙基基团上发生,导致形成各种衍生物。
这些反应中常用的试剂包括硼氢化钠、盐酸和氢氧化钠。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐在科学研究中具有广泛的应用:
化学: 它用作合成复杂有机分子的中间体。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为药物的潜力,尤其是在开发新药方面。
工业: 它用于生产各种化学品和材料,包括聚合物和树脂。
作用机制
1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,影响各种生化途径。其作用是通过与受体或酶结合来介导的,从而导致细胞功能发生变化。
相似化合物的比较
1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐可以与其他哌啶衍生物进行比较,例如:
1-(2-甲氧基乙基)-3-甲基哌啶-4-酮盐酸盐: 结构相似,但用甲氧基乙基基团代替了乙氧基乙基基团。
1-(2-乙氧基乙基)-4-甲基哌啶-4-酮盐酸盐: 结构相似,但在哌啶环上的取代模式不同。
这些化合物具有相似的化学性质,但可能表现出不同的生物活性和应用,突出了 1-(2-乙氧基乙基)-3-甲基哌啶-4-酮盐酸盐的独特性。
属性
CAS 编号 |
109629-31-4 |
|---|---|
分子式 |
C10H20ClNO2 |
分子量 |
221.72 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-3-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-7-6-11-5-4-10(12)9(2)8-11;/h9H,3-8H2,1-2H3;1H |
InChI 键 |
UMPCZQNIBSNEKR-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1CCC(=O)C(C1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















